Nickel(II) sulfamate tetrahydrate

描述

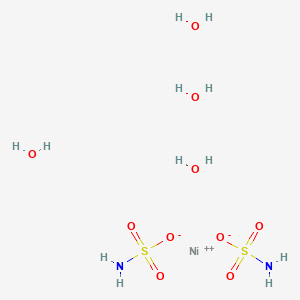

Nickel(II) sulfamate tetrahydrate, with the chemical formula Ni(SO3NH2)2 · 4H2O, is a nickel salt of sulfamic acid. It is commonly used in electroplating applications due to its high solubility and stability in aqueous solutions. This compound is known for its ability to produce smooth and uniform nickel coatings, making it a valuable material in various industrial processes.

作用机制

Target of Action

Nickel(II) sulfamate tetrahydrate is primarily used as a biochemical assay reagent . It is a type of biological material or organic compound that is widely used in life science research . .

Mode of Action

As a biochemical assay reagent, it may interact with various biological targets to facilitate certain biochemical reactions

Biochemical Pathways

As a biochemical assay reagent, it may be involved in various biochemical pathways depending on the specific assay .

Result of Action

As a biochemical assay reagent, its effects would depend on the specific assay and biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 4°C in a sealed container, away from moisture, to maintain its stability . The specific environmental conditions required for its action and efficacy would depend on the specific assay and biological targets.

准备方法

Synthetic Routes and Reaction Conditions: Nickel(II) sulfamate tetrahydrate can be synthesized by reacting nickel(II) oxide or nickel(II) carbonate with sulfamic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{NiO} + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{H}_2\text{O} ] [ \text{NiCO}_3 + 2 \text{H}_3\text{NSO}_3 \rightarrow \text{Ni(SO}_3\text{NH}_2)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in sulfamic acid. The solution is then evaporated to crystallize the tetrahydrate form. This method ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: Nickel(II) sulfamate can undergo oxidation to form nickel(III) compounds under specific conditions.

Reduction: It can be reduced to metallic nickel in electroplating processes.

Substitution: The sulfamate group can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Electrochemical reduction using a suitable cathode material.

Substitution: Ligands such as ammonia or ethylenediamine in aqueous or non-aqueous media.

Major Products Formed:

Oxidation: Nickel(III) sulfamate or other nickel(III) complexes.

Reduction: Metallic nickel.

Substitution: Nickel complexes with different ligands.

科学研究应用

Nickel(II) sulfamate tetrahydrate has a wide range of applications in scientific research and industry:

Electroplating: Used to produce high-quality nickel coatings on various substrates.

Catalysis: Acts as a catalyst in organic synthesis and polymerization reactions.

Battery Manufacturing: Utilized in the production of nickel-based batteries.

Material Science: Employed in the synthesis of nickel-based nanomaterials and thin films.

Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices.

相似化合物的比较

- Nickel(II) chloride hexahydrate (NiCl2 · 6H2O)

- Nickel(II) sulfate hexahydrate (NiSO4 · 6H2O)

- Nickel(II) acetate tetrahydrate (Ni(C2H3O2)2 · 4H2O)

Comparison: Nickel(II) sulfamate tetrahydrate is unique due to its high solubility and stability in aqueous solutions, making it particularly suitable for electroplating applications. In contrast, nickel(II) chloride and nickel(II) sulfate are more commonly used in other industrial processes such as battery manufacturing and catalysis. Nickel(II) acetate is often used in organic synthesis and as a precursor for other nickel compounds.

生物活性

Nickel(II) sulfamate tetrahydrate (Ni(SO₃NH₂)₂·4H₂O) is a soluble nickel compound that has garnered interest due to its various biological activities and applications, particularly in electroplating and surface treatment. This article explores the biological activity of this compound, focusing on its toxicity, metabolic effects, and potential health risks.

| Property | Value |

|---|---|

| CAS Number | 13770-89-3 |

| Molecular Formula | H₄N₂NiO₆S₂ |

| Molecular Weight | 250.85 g/mol |

| Solubility | Soluble in water |

Acute Toxicity

This compound exhibits acute toxicity, with LD50 values ranging from 300 to 1500 mg/kg body weight for soluble nickel compounds. Studies indicate that it can cause skin irritation, as evidenced by erythema and edema observed in animal models following exposure . The irritative effects are consistent with other soluble nickel compounds, suggesting a shared hazard profile due to similar bioaccessibility and bioavailability of the Ni²⁺ ion in biological fluids .

Carcinogenicity and Genotoxicity

Nickel compounds, including this compound, have been classified for their potential carcinogenic effects. Research indicates that nickel exposure is linked to alterations in cellular energy metabolism, which may contribute to its carcinogenic properties . Specifically, nickel has been shown to repress mitochondrial fatty acid oxidation in human lung fibroblasts and mouse embryonic fibroblasts, potentially leading to metabolic reprogramming associated with cancer development .

Metabolic Effects

Nickel exposure leads to significant changes in cellular energy metabolism. It has been demonstrated that nickel inhibits fatty acid oxidation while promoting glucose oxidation, indicating a shift towards glycolysis under prolonged exposure conditions . This metabolic alteration is mediated by the activation of hypoxia-inducible factor-1α (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels and metabolic stress .

Role of MicroRNA

Recent studies have identified microRNA-210 as a key player in nickel-induced metabolic shifts. miR-210 modulates the expression of iron-sulfur cluster assembly proteins (ISCU1/2), which are vital for mitochondrial function. The downregulation of these proteins following nickel exposure suggests a mechanism through which nickel disrupts normal energy metabolism, further implicating it in neurotoxicity and other health risks .

Skin Irritation Study

A study conducted according to OECD guidelines assessed the skin irritation potential of nickel sulfamate tetrahydrate. Results indicated that the compound caused significant skin irritation characterized by erythema and edema within one hour of exposure. These effects were reversible within 14 days post-exposure, highlighting the compound's irritant properties while also indicating potential for recovery upon cessation of exposure .

Bacterial Metabolism

Research into bacterial metabolism has shown that nickel influences the development and activity of sulfate-reducing biofilms. Nickel's presence can alter cellular energy pathways in bacteria, affecting their metabolic efficiency and contributing to environmental biogeochemical cycles .

Summary of Biological Activity Findings

| Aspect | Findings |

|---|---|

| Acute Toxicity | LD50: 300 - 1500 mg/kg; causes skin irritation |

| Carcinogenic Potential | Linked to changes in energy metabolism |

| Metabolic Shift | Inhibition of fatty acid oxidation; activation of glycolysis |

| MicroRNA Involvement | miR-210 downregulates ISCU1/2; affects mitochondrial function |

属性

IUPAC Name |

nickel(2+);disulfamate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2NiO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124594-15-6 | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfamate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。